![molecular formula C21H26F3N5 B2361705 1-(1-(Pyridin-4-ylmethyl)piperidin-4-yl)-4-(6-(trifluoromethyl)pyridin-2-yl)piperazine CAS No. 2034525-27-2](/img/structure/B2361705.png)
1-(1-(Pyridin-4-ylmethyl)piperidin-4-yl)-4-(6-(trifluoromethyl)pyridin-2-yl)piperazine
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Description
The compound “1-(1-(Pyridin-4-ylmethyl)piperidin-4-yl)-4-(6-(trifluoromethyl)pyridin-2-yl)piperazine” is a complex organic molecule. It contains several functional groups and structural motifs that are common in bioactive molecules .
Synthesis Analysis
The synthesis of such complex molecules often involves multiple steps and various methodologies. For instance, substituted pyridines with diverse functional groups can be synthesized via the remodeling of (Aza)indole/Benzofuran skeletons . Additionally, recent methods for the synthesis of piperazine derivatives include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group .Scientific Research Applications
Novel Diamino Derivatives of [1,2,4]Triazolo[1,5-a][1,3,5]Triazine as Potent Adenosine A2a Receptor Antagonists
Research on piperazine derivatives, including structures related to the query compound, has shown potential in targeting adenosine A2a receptors. These receptors are of interest for their role in Parkinson's disease, among other conditions. For instance, modifications of the piperazinyl group with various diamines have led to analogues with low nanomolar affinity towards the A(2a) receptor, highlighting the therapeutic potential of these structures in neurodegenerative diseases (Vu et al., 2004).
Metabolism of Flumatinib in Chronic Myelogenous Leukemia Patients
Another study focused on the metabolism of Flumatinib, a novel antineoplastic tyrosine kinase inhibitor, in patients with chronic myelogenous leukemia (CML). This research aimed to identify the main metabolic pathways of Flumatinib in humans, revealing that the parent drug and its metabolites undergo processes such as N-demethylation and hydroxylation. The findings suggest that compounds with similar structures can be designed for targeted cancer therapy, providing insights into their metabolic stability and potential therapeutic applications (Gong et al., 2010).
Synthesis and Docking Studies of Piperazine-1-yl-1H-Indazole Derivatives
Further research involves the synthesis and docking studies of piperazine-1-yl-1H-indazole derivatives, emphasizing the importance of these compounds in medicinal chemistry. The study presents a novel compound synthesized in a simple and efficient process, with subsequent docking studies indicating potential biological activity. This approach demonstrates the versatility of piperazine derivatives in drug design and development (Balaraju et al., 2019).
properties
IUPAC Name |
1-[1-(pyridin-4-ylmethyl)piperidin-4-yl]-4-[6-(trifluoromethyl)pyridin-2-yl]piperazine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26F3N5/c22-21(23,24)19-2-1-3-20(26-19)29-14-12-28(13-15-29)18-6-10-27(11-7-18)16-17-4-8-25-9-5-17/h1-5,8-9,18H,6-7,10-16H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTJVDWHNPFGUPI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2CCN(CC2)C3=CC=CC(=N3)C(F)(F)F)CC4=CC=NC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26F3N5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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